Bis(2-methylpropyl) 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate
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Overview
Description
Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine family, which is widely studied for its various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with biological membranes and enzymes. It stabilizes cell membranes and enhances the activity of certain enzymes, leading to improved cellular function and protection against oxidative stress . The compound also affects calcium channels, which is why it is studied for cardiovascular applications .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate
- Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) (4-methoxybenzylidene)malonate
Uniqueness
Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen source in reductive amination and its potential antioxidant properties set it apart from other similar compounds .
Properties
Molecular Formula |
C22H30N2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-13(2)11-27-21(25)18-15(5)24-16(6)19(22(26)28-12-14(3)4)20(18)17-8-7-9-23-10-17/h7-10,13-14,20,24H,11-12H2,1-6H3 |
InChI Key |
KVPAMEMYQLETCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN=CC=C2)C(=O)OCC(C)C |
Origin of Product |
United States |
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